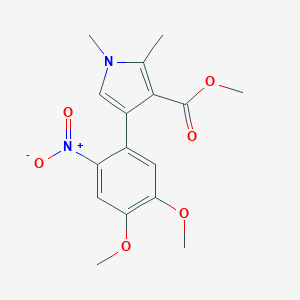
Compound 87-305
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Functional Groups: The nitro, methoxy, and methoxycarbonyl groups are introduced through various substitution reactions. For instance, nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid, while methoxylation can be achieved using methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxidized forms of the compound.
科学的研究の応用
1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
作用機序
The mechanism of action of 1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methoxycarbonyl groups can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine: Similar in structure but differs in the position and type of substituents.
Dimethyl 3,3’‘-dimethoxy-5’-(3-methoxy-4-(methoxycarbonyl)phenyl)-[1,1’3’,1’‘-terphenyl]-4,4’'-dicarboxylate: Shares methoxy and methoxycarbonyl groups but has a different core structure.
Uniqueness
1,2-Dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
117648-83-6 |
|---|---|
分子式 |
C16H18N2O6 |
分子量 |
334.32 g/mol |
IUPAC名 |
methyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,2-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C16H18N2O6/c1-9-15(16(19)24-5)11(8-17(9)2)10-6-13(22-3)14(23-4)7-12(10)18(20)21/h6-8H,1-5H3 |
InChIキー |
FJAXEHSRPNTENB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CN1C)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C(=O)OC |
正規SMILES |
CC1=C(C(=CN1C)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C(=O)OC |
Key on ui other cas no. |
117648-83-6 |
同義語 |
1,2-dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole compound 87-305 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















